molecular formula C11H15N3O3 B2564463 (2S,3S)-1-Methyl-2-(2-methylpyrazol-3-yl)-6-oxopiperidine-3-carboxylic acid CAS No. 1909287-64-4

(2S,3S)-1-Methyl-2-(2-methylpyrazol-3-yl)-6-oxopiperidine-3-carboxylic acid

Cat. No.: B2564463
CAS No.: 1909287-64-4
M. Wt: 237.259
InChI Key: JORYJBDPEUADQO-XVKPBYJWSA-N
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Description

(2S,3S)-1-Methyl-2-(2-methylpyrazol-3-yl)-6-oxopiperidine-3-carboxylic acid is a complex organic compound that features a piperidine ring substituted with a methyl group, a pyrazole ring, and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3S)-1-Methyl-2-(2-methylpyrazol-3-yl)-6-oxopiperidine-3-carboxylic acid typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the synthesis might start with the preparation of the pyrazole ring through a [3+2] cycloaddition reaction involving N-isocyanoiminotriphenylphosphorane and terminal alkynes . This is followed by the formation of the piperidine ring and subsequent functional group modifications to introduce the carboxylic acid group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalytic processes, continuous flow reactors, and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

(2S,3S)-1-Methyl-2-(2-methylpyrazol-3-yl)-6-oxopiperidine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce an alcohol. Substitution reactions could introduce a wide range of functional groups, leading to diverse derivatives.

Scientific Research Applications

(2S,3S)-1-Methyl-2-(2-methylpyrazol-3-yl)-6-oxopiperidine-3-carboxylic acid has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.

    Biology: The compound may have potential as a bioactive molecule, with applications in drug discovery and development.

    Medicine: Its structural features suggest it could be explored for therapeutic uses, such as enzyme inhibitors or receptor modulators.

    Industry: The compound could be used in the development of new materials with specific properties, such as polymers or catalysts.

Mechanism of Action

The mechanism of action of (2S,3S)-1-Methyl-2-(2-methylpyrazol-3-yl)-6-oxopiperidine-3-carboxylic acid involves its interaction with molecular targets in biological systems. This could include binding to specific enzymes or receptors, leading to modulation of their activity. The exact pathways and targets would depend on the specific application and require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (2S,3S)-1-Methyl-2-(2-methylpyrazol-3-yl)-6-oxopiperidine-3-carboxylic acid include other piperidine derivatives and pyrazole-containing molecules. Examples include:

  • 1-Methyl-2-(2-pyrazolyl)-piperidine
  • 2-(2-Methylpyrazol-3-yl)-piperidine-3-carboxylic acid

Uniqueness

What sets this compound apart is its specific stereochemistry and functional group arrangement, which can confer unique chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

(2S,3S)-1-methyl-2-(2-methylpyrazol-3-yl)-6-oxopiperidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O3/c1-13-9(15)4-3-7(11(16)17)10(13)8-5-6-12-14(8)2/h5-7,10H,3-4H2,1-2H3,(H,16,17)/t7-,10-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JORYJBDPEUADQO-XVKPBYJWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(C(CCC1=O)C(=O)O)C2=CC=NN2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1[C@@H]([C@H](CCC1=O)C(=O)O)C2=CC=NN2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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